

Technical Guide: Spectroscopic and Spectrometric Characterization of 5-O-Desmethyl Donepezil-d5

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Compound of Interest

Compound Name: 5-O-Desmethyl Donepezil-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **5-O-Desmethyl Donepezil-d5**. It is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of Donepezil and its metabolites.

Introduction

5-O-Desmethyl Donepezil is a primary metabolite of Donepezil, a widely used medication for the treatment of Alzheimer's disease. The deuterated analog, **5-O-Desmethyl Donepezil-d5**, serves as an essential internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. Its use allows for precise and accurate quantification of the non-labeled metabolite in complex biological matrices. This guide details the available spectral data, experimental protocols, and relevant metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties for **5-O-Desmethyl Donepezil-d5** is presented in Table 1.

Table 1: Physicochemical Properties of **5-O-Desmethyl Donepezil-d5**

Property	Value	Reference
CAS Number	1189929-21-2	[1][2]
Molecular Formula	C ₂₃ H ₂₂ D ₅ NO ₃	[2][3]
Molecular Weight	370.50 g/mol	[2][3]
Appearance	Solid	[1]

Mass Spectrometry Data

Detailed mass spectra for **5-O-Desmethyl Donepezil-d5** are not publicly available. However, data for the non-deuterated metabolite, 5-O-Desmethyl Donepezil, can be used to infer the expected mass-to-charge ratios (m/z) for the deuterated analog. The primary difference will be a 5-dalton mass shift due to the five deuterium atoms.

Table 2: Mass Spectrometry Data for 5-O-Desmethyl Donepezil and its Deuterated Analog

Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)	Method
5-O-Desmethyl Donepezil	366.3	Not explicitly stated in search results	LC-MS/MS
5-O-Desmethyl Donepezil-d5	~371.3 (Expected)	Expected to be shifted by +5 Da	LC-MS/MS

Note: The exact m/z values may vary slightly depending on the ionization source and instrument calibration.

Nuclear Magnetic Resonance (NMR) Data

Specific ¹H and ¹³C NMR spectra for **5-O-Desmethyl Donepezil-d5** are not publicly available in the searched literature. This information is typically proprietary to the manufacturer and is often provided with the purchase of the compound. For reference, a study on the parent compound, Donepezil, provides detailed NMR characterization, which can offer insights into the expected spectral regions for its metabolites.[4]

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectrometry data for **5-O-Desmethyl Donepezil-d5** are not available in the public domain. However, based on methods reported for Donepezil and its non-deuterated metabolites, the following general protocols can be adapted.

Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Donepezil and its metabolites in biological samples.[\[5\]](#)[\[6\]](#)

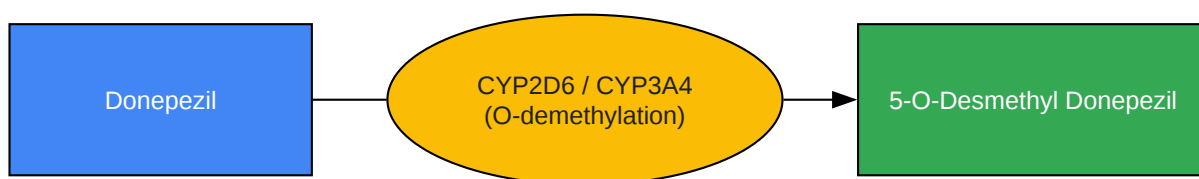
- **Sample Preparation:** Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the analytes from plasma samples.[\[5\]](#)[\[6\]](#)
- **Chromatography:** Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
- **Mass Spectrometry:** Detection is achieved using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Nuclear Magnetic Resonance (NMR)

- **Sample Preparation:** The compound is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a suitable concentration.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional and, if necessary, two-dimensional spectra for structural elucidation.

Metabolic Pathway of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[\[7\]](#)[\[8\]](#) One of the major metabolic pathways is O-demethylation, which leads to the formation of 5-O-Desmethyl Donepezil and 6-O-Desmethyl Donepezil.[\[9\]](#)[\[10\]](#)[\[11\]](#)

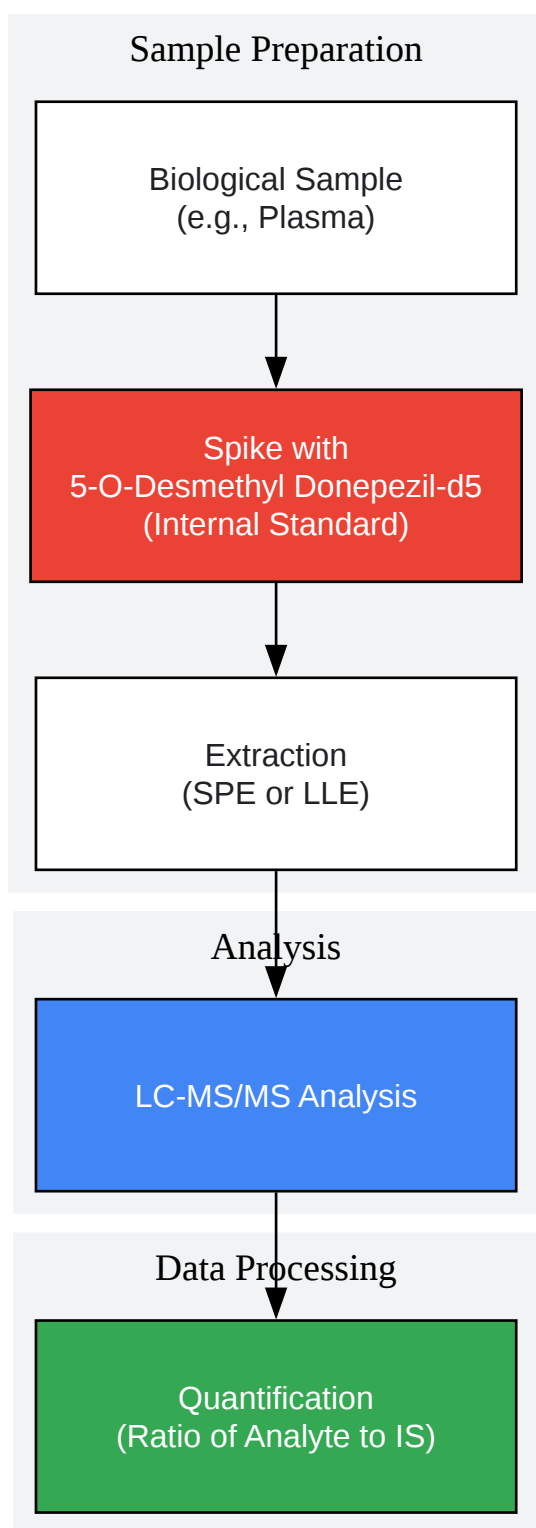


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Caption: Metabolic conversion of Donepezil to 5-O-Desmethyl Donepezil.

Experimental Workflow

The general workflow for the analysis of 5-O-Desmethyl Donepezil using its deuterated internal standard is depicted below.



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Caption: General workflow for bioanalytical quantification.

Conclusion

While specific NMR and mass spectra for **5-O-Desmethyl Donepezil-d5** are not publicly accessible, this guide provides the essential information available from the scientific literature. The provided data on the non-deuterated analog, along with general experimental protocols and relevant metabolic pathways, offers a solid foundation for researchers working with this important analytical standard. For definitive spectral data, it is recommended to consult the certificate of analysis provided by the supplier.

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